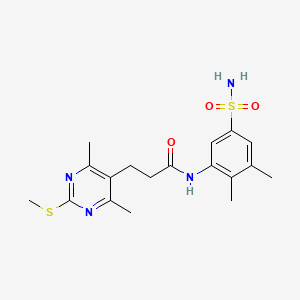
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide is a synthetic organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₂₂N₄OS
- Molecular Weight : 330.4 g/mol
- CAS Number : 1935711-03-7
The compound features a pyrimidine ring, a sulfonamide group, and a propanamide moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the pyrimidine and sulfonamide groups suggests potential inhibition of certain metabolic pathways, particularly those involved in cell proliferation and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or metabolic pathways related to cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with inflammatory responses or other signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and the subsequent initiation of programmed cell death.
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Preliminary data suggest that this compound may exhibit activity against various bacterial strains, potentially through inhibition of folate synthesis.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
- Antimicrobial Study : In vitro tests against E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth with MIC values ranging from 5 to 15 µg/mL.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, leading to decreased proliferation.
- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance efficacy and reduce resistance in cancer treatments.
特性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethyl-5-sulfamoylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-10-8-14(27(19,24)25)9-16(11(10)2)22-17(23)7-6-15-12(3)20-18(26-5)21-13(15)4/h8-9H,6-7H2,1-5H3,(H,22,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAVFBUHXQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)CCC2=C(N=C(N=C2C)SC)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














